copper(1+);2-ethynylisoindole-1,3-dione
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Overview
Description
Copper(1+);2-ethynylisoindole-1,3-dione is a compound that features a copper ion coordinated with a 2-ethynylisoindole-1,3-dione ligand. . The presence of the ethynyl group adds unique reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For the specific synthesis of copper(1+);2-ethynylisoindole-1,3-dione, a common method involves the reaction of 2-ethynylisoindole-1,3-dione with a copper(I) salt under appropriate conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions using phthalic anhydride and amines. The process is optimized for high yield and purity, often involving catalytic methods and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2-ethynylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The ethynyl group can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group.
Cycloaddition: Reagents like azides and nitriles can participate in cycloaddition reactions.
Major Products
The major products of these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Copper(1+);2-ethynylisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of copper(1+);2-ethynylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biological molecules, influencing their activity. The ethynyl group can participate in covalent bonding with target proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative without the ethynyl group.
N-ethylphthalimide: Contains an ethyl group instead of an ethynyl group.
Copper(1+);phthalimide: Similar coordination complex without the ethynyl group.
Uniqueness
Copper(1+);2-ethynylisoindole-1,3-dione is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
62500-22-5 |
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Molecular Formula |
C10H4CuNO2 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
copper(1+);2-ethynylisoindole-1,3-dione |
InChI |
InChI=1S/C10H4NO2.Cu/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13;/h3-6H;/q-1;+1 |
InChI Key |
RABHAOLKJARFDP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CN1C(=O)C2=CC=CC=C2C1=O.[Cu+] |
Origin of Product |
United States |
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